molecular formula C21H40O4S B14587281 Methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol CAS No. 61626-34-4

Methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol

Cat. No.: B14587281
CAS No.: 61626-34-4
M. Wt: 388.6 g/mol
InChI Key: FVLBOJJMQLFGFK-UHFFFAOYSA-N
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Description

Methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol is a compound that combines the properties of methanesulfonic acid and a long-chain alcohol with multiple double bonds. Methanesulfonic acid is a strong acid known for its high chemical stability and low toxicity, making it a valuable reagent in various chemical processes . The long-chain alcohol component, 4-methylnonadeca-7,10,13-trien-1-ol, adds unique structural and functional properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol typically involves the esterification of methanesulfonic acid with the corresponding alcohol. This reaction is usually carried out under acidic conditions, often using a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of methanesulfonic acid involves the oxidation of dimethylsulfide or dimethyldisulfide. The process can vary, but common methods include air oxidation or chlorine oxidation, followed by purification steps to obtain high-purity methanesulfonic acid . The long-chain alcohol component can be synthesized through various organic synthesis techniques, including the Wittig reaction or hydroboration-oxidation of corresponding alkenes.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol can undergo several types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The double bonds in the long-chain alcohol can be reduced to single bonds.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used in substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Various substituted sulfonic acid derivatives.

Scientific Research Applications

Methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can act as a proton donor, facilitating various biochemical reactions. The long-chain alcohol component can interact with lipid membranes, potentially altering their properties and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: A strong acid used in various chemical processes.

    4-methylnonadeca-7,10,13-trien-1-ol: A long-chain alcohol with multiple double bonds.

Uniqueness

Methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol is unique due to its combination of a strong acid and a long-chain alcohol with multiple double bonds. This combination imparts unique chemical and physical properties, making it valuable in various applications .

Properties

CAS No.

61626-34-4

Molecular Formula

C21H40O4S

Molecular Weight

388.6 g/mol

IUPAC Name

methanesulfonic acid;4-methylnonadeca-7,10,13-trien-1-ol

InChI

InChI=1S/C20H36O.CH4O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20(2)18-16-19-21;1-5(2,3)4/h7-8,10-11,13-14,20-21H,3-6,9,12,15-19H2,1-2H3;1H3,(H,2,3,4)

InChI Key

FVLBOJJMQLFGFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCCC(C)CCCO.CS(=O)(=O)O

Origin of Product

United States

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